molecular formula C17H14Cl2N2O B14625425 1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-82-0

1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole

Cat. No.: B14625425
CAS No.: 58041-82-0
M. Wt: 333.2 g/mol
InChI Key: QJXUQQNCEHCWJT-UHFFFAOYSA-N
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Description

1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which are known for their significant biological and chemical properties. Imidazole derivatives are widely studied due to their broad range of applications in medicinal chemistry, particularly for their antifungal, antibacterial, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves the reaction of 2,4-dichlorophenylmethanol with 2-(chloromethyl)phenol in the presence of a base, followed by cyclization with imidazole. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: An antifungal agent with a similar imidazole structure.

    Miconazole: Another antifungal compound with a related chemical structure.

    Clotrimazole: A widely used antifungal agent with structural similarities.

Uniqueness

1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Properties

CAS No.

58041-82-0

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

1-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]imidazole

InChI

InChI=1S/C17H14Cl2N2O/c18-15-6-5-14(16(19)9-15)11-22-17-4-2-1-3-13(17)10-21-8-7-20-12-21/h1-9,12H,10-11H2

InChI Key

QJXUQQNCEHCWJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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